molecular formula C18H18ClN3O2 B2869195 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]pyridine-4-carboxamide CAS No. 1241159-64-7

2-chloro-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]pyridine-4-carboxamide

Cat. No.: B2869195
CAS No.: 1241159-64-7
M. Wt: 343.81
InChI Key: TTWWEZXMXMKCGI-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidinone moiety, and a phenylethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloropyridine-4-carboxylic acid with 2-(2-oxopyrrolidin-1-yl)-1-phenylethylamine under appropriate conditions to form the desired compound. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

2-chloro-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

2-chloro-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]pyridine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the potential biological activities arising from this unique structure .

Properties

IUPAC Name

2-chloro-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-16-11-14(8-9-20-16)18(24)21-15(13-5-2-1-3-6-13)12-22-10-4-7-17(22)23/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWWEZXMXMKCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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